molecular formula C15H13N3O3 B5889938 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole

1-[2-(4-Nitrophenoxy)ethyl]benzimidazole

Cat. No.: B5889938
M. Wt: 283.28 g/mol
InChI Key: ZXZRKDWCSMAKBD-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenoxy)ethyl]benzimidazole is a heterocyclic compound that features a benzimidazole core linked to a nitrophenoxyethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitrophenoxyethyl group in this compound potentially enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with 4-nitrophenoxyacetaldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-[2-(4-Nitrophenoxy)ethyl]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions. The nitrophenoxyethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This compound is known to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

    4-Nitrobenzimidazole: Exhibits similar biological activities but lacks the enhanced properties provided by the nitrophenoxyethyl group.

    N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines: Evaluated for their acetylcholinesterase inhibitor activity.

Uniqueness: 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole stands out due to the presence of the nitrophenoxyethyl group, which enhances its pharmacological properties and broadens its range of applications. This unique structural feature allows for better interaction with biological targets and improved efficacy in various therapeutic applications .

Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-18(20)12-5-7-13(8-6-12)21-10-9-17-11-16-14-3-1-2-4-15(14)17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZRKDWCSMAKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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